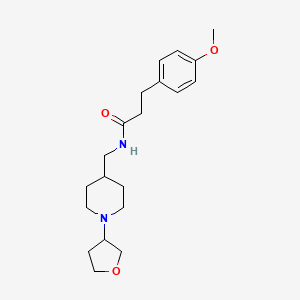![molecular formula C21H23FN2O5S B2545956 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide CAS No. 1226428-07-4](/img/structure/B2545956.png)
5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These derivatives are known for their various biological activities, including inhibition of enzymes like cyclooxygenase (COX) and carbonic anhydrase (CA). The introduction of a fluorine atom in such compounds has been shown to enhance selectivity and potency, particularly in the context of COX-2 inhibition, which is relevant for anti-inflammatory and analgesic applications .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of key intermediates, which are then further modified to introduce various substituents that can affect the biological activity of the final compound. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The specific synthesis pathway for the compound is not detailed in the provided papers, but it likely follows a similar multi-step process involving the formation of an oxazocin ring and subsequent introduction of the sulfonamide group.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of a fluorine atom, as well as other substituents like methoxy groups, can significantly influence the binding affinity and selectivity of these molecules towards their target enzymes. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . The complex structure of the compound suggests that it may have been designed to target a specific enzyme with high selectivity.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the conditions they are exposed to. The papers provided do not detail specific reactions for the compound , but similar molecules have been shown to interact with enzymes like COX-2 and CA, acting as inhibitors . The reactivity of such compounds is often fine-tuned to enhance their biological activity and selectivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and acidity, are important for their biological function and pharmacokinetic profile. For example, the high acidity of the fluorophenol moiety in certain benzoxazole and benzothiazole derivatives is responsible for their sensitivity to pH changes and selectivity in metal cation sensing . While the specific properties of the compound are not provided, it can be inferred that its fluorine and methoxy substituents, along with the sulfonamide group, would contribute to its overall chemical behavior and potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Tsai et al. (2016) focuses on the synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds with structural similarities to the chemical . These compounds demonstrated significant anticancer effects against various cancer cell lines, suggesting the potential of similar compounds for cancer treatment (Tsai et al., 2016).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy, an alternative treatment for cancer, indicating the potential application of related compounds in such therapies (Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition
Pal et al. (2003) synthesized a series of compounds with a benzenesulfonamide moiety that inhibited cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This suggests that similar compounds could have therapeutic applications in conditions involving COX-2, like arthritis and other inflammatory diseases (Pal et al., 2003).
Applications in Imaging and Diagnostics
Cui et al. (2012) studied radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease. The derivatives' affinity for β-amyloid aggregates suggests that structurally similar compounds could be developed as imaging agents for neurodegenerative diseases (Cui et al., 2012).
Antimicrobial Activity
Shingare et al. (2018) synthesized benzene sulfonamide pyrazole thio-oxadiazole derivatives with potent antimicrobial and antitubercular activity. This highlights the potential of similar compounds in the development of new antimicrobial agents (Shingare et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYCRQWFXJTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)
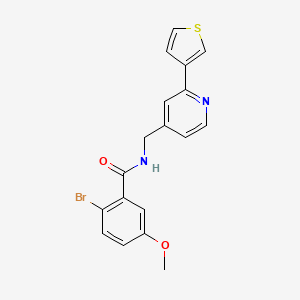
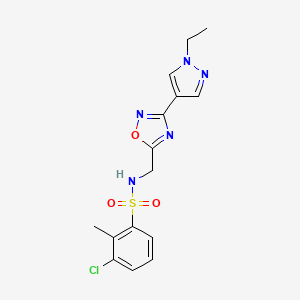
![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)
![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)
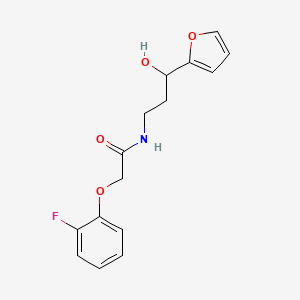
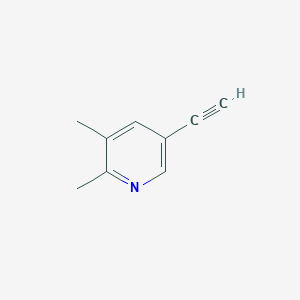
![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)
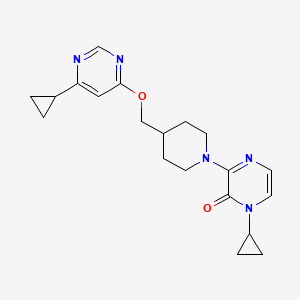
![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

